3,5-Diphenylpyrazolyl piperidyl ketone
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Overview
Description
3,5-Diphenylpyrazolyl piperidyl ketone is a compound that combines the structural features of pyrazole and piperidine rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while piperidines are significant in the pharmaceutical industry due to their presence in various drug classes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction, where 3,5-disubstituted-1H-pyrazoles are obtained in high yields . The reaction conditions often involve the use of ketones such as trans-4-phenyl-3-buten-2-one, β-ionone, and trans-chalcone .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The development of cost-effective and efficient synthetic routes is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenylpyrazolyl piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Nucleophiles and electrophiles: Such as halogens, alkyl groups, and acyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
3,5-Diphenylpyrazolyl piperidyl ketone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Diphenylpyrazolyl piperidyl ketone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperidine derivatives, such as:
3,5-Diphenylpyrazole: Known for its use in organic synthesis and medicinal chemistry.
Piperidine derivatives: Widely used in the pharmaceutical industry for their biological activities.
Uniqueness
3,5-Diphenylpyrazolyl piperidyl ketone is unique due to its combined structural features of pyrazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(3,5-diphenylpyrazol-1-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H21N3O/c25-21(23-14-8-3-9-15-23)24-20(18-12-6-2-7-13-18)16-19(22-24)17-10-4-1-5-11-17/h1-2,4-7,10-13,16H,3,8-9,14-15H2 |
InChI Key |
QORCLELQDNEVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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